molecular formula C17H18N2O4 B1358521 Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 887407-34-3

Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No. B1358521
CAS RN: 887407-34-3
M. Wt: 314.34 g/mol
InChI Key: CFSSPDUGIRSWFA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common ingredients in sleep aids .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via the modified Chichibabin reaction of aromatic aldehydes with 4′-nitroacetophenone, followed by reduction with hydrazine hydrate in the presence of Pd/C .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, 4,4′-bibenzo[c]thiophene derivatives exhibit bathochromic shifts in their photoabsorption and fluorescence maxima .

Scientific Research Applications

Chemical Transformations

  • Rearrangement Reactions : Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various rearrangement reactions under different conditions. For example, under refluxing conditions, it can produce tetrahydro-2,4-dimethyl-2,6-methano-1,3-benzodiazocine-5,11-dicarboxylic acid diethyl ester as a major product, among others (Kim, 1986).

Synthesis Processes

  • Hantzsch Condensation Reaction : This compound can be synthesized via Hantzsch condensation, which involves reactions under microwave irradiation in the presence of iodine under solvent-free conditions (Zhang, Pan, & Liu, 2009).

Enantioselective Applications

  • Enantioselective Hydrolysis : It's used to study the enantioselective hydrolysis by Candida rugosa lipase, showing high enantiomeric ratios under specific conditions (Sobolev et al., 2002).

Crystallography and Molecular Structure

  • X-ray Crystallography Studies : The compound's derivatives have been analyzed through X-ray crystallography, which provides insights into their molecular structures and interactions (Jasinski et al., 2013).

Pharmacological Research

  • Synthesis of Antimicrobial Compounds : It's used in synthesizing new derivatives that show significant antimicrobial properties (Prakash et al., 2011).
  • Pharmacological Activities : The compound's derivatives are studied for their coronary vasodilation and antihypertensive activities (Meyer et al., 1981).

Polymer Chemistry

  • Polymer Synthesis : It's involved in synthesizing aromatic poly(amide–imide)s, demonstrating potential applications in advanced polymer chemistry (Behniafar & Banihashemi, 2004).

Chemical Properties and Reactions

  • Chemical Reactions Analysis : Its reactions with various electrophiles have been analyzed to understand its chemical properties and potential applications (Bacon & Osuntogun, 1980).

properties

IUPAC Name

dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-9-13(16(20)22-3)15(11-5-7-12(18)8-6-11)14(10(2)19-9)17(21)23-4/h5-8H,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSSPDUGIRSWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=C(C=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157831
Record name 3,5-Dimethyl 4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

CAS RN

887407-34-3
Record name 3,5-Dimethyl 4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887407-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl 4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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